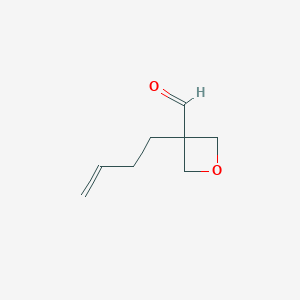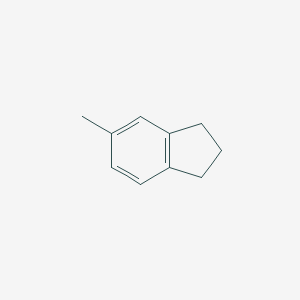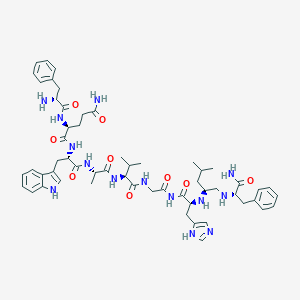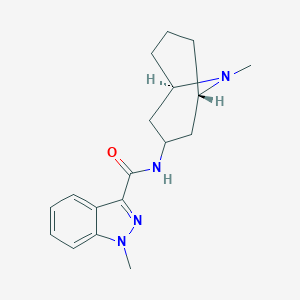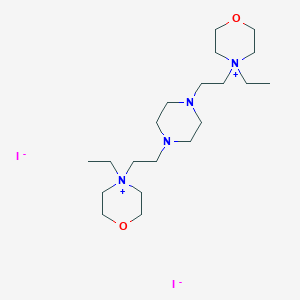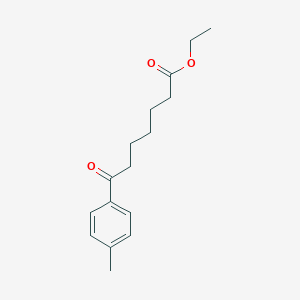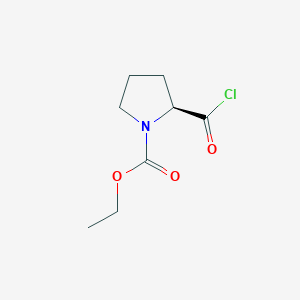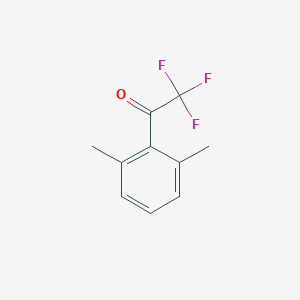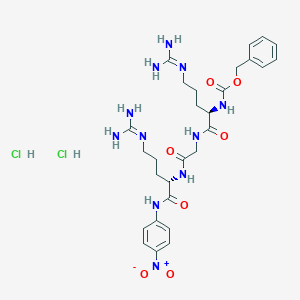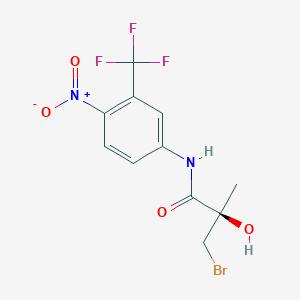
(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
Descripción general
Descripción
The study of compounds like "(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide" is fundamental in organic chemistry and pharmacology due to their complex structure and potential for various applications, including material science and drug development. These compounds are characterized by their functional groups – a bromo group, a hydroxy group, a nitro group, and a trifluoromethyl group attached to a propanamide backbone – which significantly influence their chemical behavior and properties.
Synthesis Analysis
The synthesis of complex organic molecules like this often involves multi-step reactions, starting from simpler precursors. A general approach might include the formation of the propanamide backbone, followed by selective functionalization with the desired groups (e.g., bromination, hydroxylation, nitration, and introduction of the trifluoromethyl group) (Kulai & Mallet-Ladeira, 2016). Each step must be optimized for yield, selectivity, and purity, often using protective group strategies to prevent undesired reactions.
Molecular Structure Analysis
The molecular structure of compounds like this can be elucidated using techniques such as NMR spectroscopy, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction. These methods allow for the determination of the spatial arrangement of atoms, the configuration of stereocenters, and the identification of functional groups, providing insights into the compound's 3D conformation and reactivity (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The presence of multiple functional groups in "(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide" implies a diverse chemical reactivity profile. For instance, the bromo group makes it a candidate for further substitution reactions, the hydroxy group could be involved in esterification or etherification, and the nitro group offers pathways for reduction to amines or reductive cyclization reactions. The trifluoromethyl group significantly affects the molecule's electronic properties, making it more resistant to metabolic degradation and altering its lipophilicity (Wu et al., 2006).
Aplicaciones Científicas De Investigación
Radioligands for Prostate Cancer Imaging : Derivatives of the compound, particularly those labeled with carbon-11, have been synthesized as selective androgen receptor modulator (SARM) radioligands. These are used for prostate cancer imaging with positron emission tomography (PET), indicating its potential in aiding the diagnosis and management of prostate cancer (Gao et al., 2011).
Pharmacokinetics and Metabolism : A study focusing on the pharmacokinetics and metabolism of a similar compound (S-1) in rats revealed insights into its absorption, clearance, distribution, and extensive metabolization. This information is crucial for preclinical development and understanding how similar compounds might behave in biological systems (Wu et al., 2006).
Prostate Cancer PET Bioprobes : Derivatives of hydroxyflutamide, a compound structurally related to "(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide," have been synthesized and evaluated as fluorine-containing imaging agent candidates. These bioprobes aim to enable quantitative molecular imaging of AR-positive prostate cancer using positron emission tomography (Jacobson et al., 2005).
Metabolism of Flutamide : The metabolism of flutamide, a compound related to "(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide," has been investigated, revealing insights into the formation of potentially toxic metabolites using human liver microsomes and urine of prostate cancer patients. Understanding the metabolism of similar compounds can help assess their safety and efficacy in therapeutic applications (Goda et al., 2006).
Photoreactions in Drug Analysis : The photoreaction mechanisms of flutamide in various media have been studied, revealing the involvement of radical pairs in photoreduction. Such studies are important for understanding the stability and behavior of similar compounds under light exposure, which is crucial for their storage, handling, and analysis (Udagawa et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer. It is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone.
Mode of Action
The compound interacts with its target, the androgen receptor, by acting as a competitive inhibitor. It competes with androgens like testosterone and dihydrotestosterone for binding to the androgen receptor. By doing so, it prevents these hormones from exerting their effects, thereby inhibiting the growth and proliferation of prostate cancer cells .
Biochemical Pathways
The compound affects the androgen signaling pathway. By inhibiting the androgen receptor, it disrupts the normal functioning of this pathway, leading to a decrease in the expression of genes that are regulated by androgens. This results in the inhibition of prostate cancer cell growth and proliferation .
Pharmacokinetics
The compound is administered orally and undergoes extensive first-pass metabolism in the liver, resulting in the production of several metabolites . These metabolites are predominantly excreted in urine . The compound has a half-life of around 6 hours .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the growth and proliferation of prostate cancer cells. This is achieved by inhibiting the action of androgens, which are known to stimulate the growth of these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion. Additionally, individual factors such as the patient’s age, liver function, and genetic makeup can also influence the compound’s action .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSWNDMHSBZXKX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide | |
CAS RN |
206193-18-2 | |
| Record name | (2R)-3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206193-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
